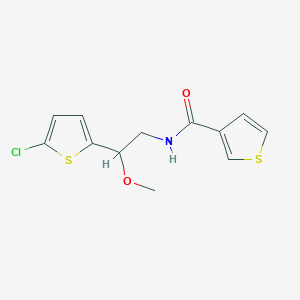

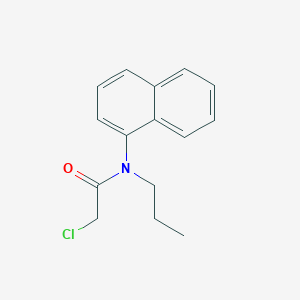

![molecular formula C19H19ClN2O3S B2363945 Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 919974-85-9](/img/structure/B2363945.png)

Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has indicated the potential of certain derivatives of 4-chloro-3-methylphenoxy, a component of Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate, in analgesic and anti-inflammatory activities. Synthesized derivatives like 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1, 3, 4-oxadiazole have shown significant analgesic activity in rodent studies. Similarly, derivatives like 2-{3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2,3-dihydro-1, 3, 4-oxadiazol-2-yl}phenol exhibit potent anti-inflammatory effects (Dewangan et al., 2015).

Antimicrobial Evaluation

Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, related to the subject compound, have been synthesized and evaluated for antibacterial and antifungal activities. These compounds were characterized by spectral studies and showed promise in antimicrobial applications (Fuloria et al., 2009).

Enzyme Mimicking and Catalytic Activities

In the context of enzyme mimicking, compounds related to Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate have been studied. For example, copper-mediated oxygenation of related compounds in acetonitrile has been investigated, showing the ability to mimic the activity of the copper enzyme tyrosinase, important in phenol hydroxylation (Casella et al., 1996).

Anticancer Properties

Some derivatives of Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate have been tested for anticancer properties. For instance, novel series of compounds synthesized from cyclization reactions of related structures showed cytotoxic activities against various human cancer cell lines, suggesting their potential in cancer therapeutics (Varshney et al., 2015).

Helminthicidal Properties

Some methyl benzimidazolyl carbamates, closely related to the compound , have been explored for their helminthicidal properties. These compounds have shown efficacy in this domain, highlighting the diverse biological applications of this class of compounds (Pilyugin et al., 2003).

Mechanism of Action

Target of Action

It’s known that similar compounds often target specific enzymes or receptors in plants, disrupting their normal biochemical processes .

Mode of Action

This compound is a synthetic auxin, similar to 2,4-D . It’s absorbed by the roots, stems, and leaves of plants. In monocotyledonous plants, it’s easily metabolized and loses its toxicity. Dicotyledonous plants cannot metabolize it, leading to deformation of stems and roots, loss of ability to absorb water and nutrients, and eventual death .

Biochemical Pathways

As a synthetic auxin, it likely disrupts the normal growth and development pathways in plants, particularly in dicotyledonous species .

Pharmacokinetics

It’s known that it’s absorbed by the roots, stems, and leaves of plants .

Result of Action

The result of the compound’s action is the deformation of stems and roots in dicotyledonous plants, leading to their inability to absorb water and nutrients, and eventual death .

properties

IUPAC Name |

methyl 2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-13-11-14(7-8-15(13)20)25-9-10-26-19-21-16-5-3-4-6-17(16)22(19)12-18(23)24-2/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZCHOMJZGBPHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)

![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)

![butyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2363869.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)

![N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2363876.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)